molecular formula C18H13ClFN3O B11226496 N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide

N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide

Cat. No.: B11226496
M. Wt: 341.8 g/mol
InChI Key: OZYNTIYJGGTVCX-UFFVCSGVSA-N
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Description

N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The unique structure of this compound, featuring a quinoline ring and a fluorobenzene moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide typically involves the condensation reaction between 2-chloro-7-methyl-3-quinolinecarbaldehyde and 4-fluorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 2-chloro-7-methyl-3-quinolinecarbaldehyde in ethanol.

    Step 2: Add 4-fluorobenzohydrazide to the solution.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and filter the precipitated product.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazone group can form reactive intermediates that modify proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide
  • N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide

Uniqueness

N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide is unique due to its specific combination of a quinoline ring and a fluorobenzene moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other hydrazones. The presence of both chloro and fluoro substituents enhances its potential for diverse chemical modifications and applications in various fields.

This detailed overview provides a comprehensive understanding of N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-fluorobenzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H13ClFN3O

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C18H13ClFN3O/c1-11-2-3-13-9-14(17(19)22-16(13)8-11)10-21-23-18(24)12-4-6-15(20)7-5-12/h2-10H,1H3,(H,23,24)/b21-10+

InChI Key

OZYNTIYJGGTVCX-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)F)Cl

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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